2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol
Brand Name: Vulcanchem
CAS No.: 62871-28-7
VCID: VC2442351
InChI: InChI=1S/C13H9BrN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16)
SMILES: C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O
Molecular Formula: C13H9BrN2O
Molecular Weight: 289.13 g/mol

2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol

CAS No.: 62871-28-7

Cat. No.: VC2442351

Molecular Formula: C13H9BrN2O

Molecular Weight: 289.13 g/mol

* For research use only. Not for human or veterinary use.

2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol - 62871-28-7

Specification

CAS No. 62871-28-7
Molecular Formula C13H9BrN2O
Molecular Weight 289.13 g/mol
IUPAC Name 2-(1H-benzimidazol-2-yl)-4-bromophenol
Standard InChI InChI=1S/C13H9BrN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16)
Standard InChI Key DHGHFCLCUPPGKW-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O
Canonical SMILES C1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O

Introduction

Chemical Structure and Properties

2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol is characterized by a benzimidazole core linked to a bromophenol group. This structural arrangement confers unique chemical and physical properties that make it valuable for various applications.

Basic Identification

The compound possesses the following fundamental characteristics:

PropertyValue
CAS Number62871-28-7
Molecular FormulaC₁₃H₉BrN₂O
Molecular Weight289.13 g/mol
IUPAC Name2-(1H-benzimidazol-2-yl)-4-bromophenol
Standard InChIInChI=1S/C13H9BrN2O/c14-8-5-6-12(17)9(7-8)13-15-10-3-1-2-4-11(10)16-13/h1-7,17H,(H,15,16)
Standard InChIKeyDHGHFCLCUPPGKW-UHFFFAOYSA-N
SMILESC1=CC=C2C(=C1)NC(=N2)C3=C(C=CC(=C3)Br)O

Source: Data compiled from PubChem and Vulcanchem product information

Physical and Chemical Properties

The compound appears as a solid at room temperature. Its structure includes multiple functional groups that contribute to its chemical behavior:

  • The benzimidazole ring system provides a basic nitrogen that can participate in hydrogen bonding

  • The phenolic hydroxyl group can function as both a hydrogen bond donor and acceptor

  • The bromine substituent at the 4-position of the phenol ring introduces electrophilic character and potential for further functionalization

This combination of features makes the compound particularly interesting for chemical transformations and potential interactions with biological systems.

Spectroscopic Data

NMR spectroscopic data for 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol reveals characteristic signals that confirm its structure:

  • ¹H-NMR spectrum typically shows singlet signals at approximately 9.02 ppm (OH proton) and 13.20 ppm (NH proton)

  • Aromatic protons display signals in the region of 6.52–7.43 ppm

  • ¹³C-NMR spectrum shows a characteristic signal at approximately 163.2 ppm corresponding to the C=N carbon of the benzimidazole moiety

These spectroscopic features are essential for confirming the identity and purity of synthesized samples .

Synthesis Methods

Multiple synthetic approaches have been developed for the preparation of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol and related benzimidazole derivatives. These methods vary in efficiency, reagents used, and environmental impact.

Traditional Synthetic Routes

The traditional synthesis of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol typically involves the condensation reaction between o-phenylenediamine and 4-bromosalicylaldehyde (5-bromo-2-hydroxybenzaldehyde). This reaction proceeds through the formation of a Schiff base intermediate, followed by oxidative cyclization to form the benzimidazole ring.

The general reaction scheme can be represented as:

  • o-phenylenediamine + 4-bromosalicylaldehyde → Schiff base intermediate → 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol

Traditional methods often require harsh reaction conditions, including strong acids, high temperatures, and extended reaction times, which can result in lower yields and multiple side products .

Modern Catalyst-Based Approaches

Recent advances in synthetic methodologies have introduced more efficient catalytic systems for the preparation of benzimidazole derivatives, including 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol.

One notable approach utilizes zinc oxide nanoparticles (ZnO-NPs) as catalysts for the cyclocondensation between substituted aromatic aldehydes and o-phenylenediamine. This method offers several advantages:

ParameterTraditional MethodZnO-NP Catalyzed Method
Reaction TimeExtended (hours)Significantly shorter
YieldModerateHigher
Catalyst RecoveryNot applicableRecyclable
Environmental ImpactHigherLower

The nano-catalyzed method displays superior performance with higher product yields, shorter reaction times, and the benefit of a recyclable catalyst. This approach represents a more environmentally friendly alternative to traditional synthetic routes .

Green Synthesis Approaches

In line with the principles of green chemistry, several eco-friendly methods have been developed for the synthesis of benzimidazole derivatives. These methods aim to reduce the environmental impact of the synthesis process while maintaining or improving reaction efficiency.

One such approach involves the use of recyclable heterogeneous catalysts, solvent-free conditions, or microwave-assisted synthesis. These methods significantly reduce waste generation, energy consumption, and the use of harmful reagents, making them more sustainable alternatives for the preparation of 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol and related compounds .

Applications in Research and Development

2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol has numerous potential applications across various fields, from organic synthesis to biological research.

As a Building Block in Organic Synthesis

The compound serves as a valuable intermediate in the synthesis of more complex molecules due to its functional diversity:

  • The bromine substituent provides a reactive site for various cross-coupling reactions (Suzuki, Sonogashira, Heck)

  • The phenolic hydroxyl group can be derivatized through esterification or etherification

  • The benzimidazole core can participate in N-alkylation reactions

These transformation possibilities make 2-(1H-benzo[d]imidazol-2-yl)-4-bromophenol a versatile building block for the synthesis of libraries of compounds with potential applications in medicinal chemistry and materials science .

Computational and Theoretical Studies

Density Functional Theory (DFT) studies have been conducted on benzimidazole derivatives to investigate their electronic properties, reactivity, and potential interactions with biological targets. These computational approaches provide valuable insights into the structure-activity relationships of these compounds and can guide the rational design of derivatives with enhanced properties .

Hazard TypeDescription
Acute ToxicityMay be harmful if swallowed
Skin IrritationMay cause skin irritation
Eye IrritationMay cause serious eye irritation
RespiratoryMay cause respiratory irritation

Source: Material Safety Data Sheet information

ParameterTypical Specification
Purity≥95% (analytical grade)
AppearanceSolid
PackagingResearch quantities (mg to g scale)
Intended UseFor research purposes only

Bulk quantities may be available from some suppliers, typically packaged in appropriate containers that protect the compound from environmental factors that could lead to degradation.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator